molecular formula C9H7FO4 B2771294 Methyl 6-fluoro-2-formyl-3-hydroxybenzoate CAS No. 1427373-40-7

Methyl 6-fluoro-2-formyl-3-hydroxybenzoate

Cat. No.: B2771294
CAS No.: 1427373-40-7
M. Wt: 198.149
InChI Key: XXUPGJLOGOKKGB-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-2-formyl-3-hydroxybenzoate” is a chemical compound with the CAS Number: 1427373-40-7 . It has a molecular weight of 198.15 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The predicted boiling point is 347.8±42.0 °C and the predicted density is 1.399±0.06 g/cm3 .

Scientific Research Applications

Fluorescent Sensing and Imaging

A new fluorogenic chemosensor synthesized by Schiff base condensation, related to Methyl 6-fluoro-2-formyl-3-hydroxybenzoate, exhibits high selectivity and sensitivity towards Al³⁺ ions. This sensor's application in detecting Al³⁺ at parts per billion levels and its utility in bio-imaging fluorescent probes for human cervical HeLa cancer cell lines highlight its potential in both environmental monitoring and biomedical research (Ye et al., 2014).

Environmental Contaminant Analysis

Research on the photochemical degradation of hazardous water contaminants, including derivatives of p-hydroxybenzoic acid (similar in structure to this compound), underlines the efficiency of advanced oxidation processes. This study provides insight into the fate of such compounds in aquatic environments and underscores the importance of developing effective water treatment technologies to remove these persistent pollutants (Gmurek et al., 2015).

Pharmaceutical and Cosmetic Preservation

Methyl 4-hydroxybenzoate, a compound related to this compound, serves as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. A study examining its crystal structure and theoretical analysis highlights its role in the preservation of pharmaceutical and cosmetic products, contributing to the understanding of its effectiveness and potential interactions with other components (Sharfalddin et al., 2020).

Novel Antitumor Agents

Fluorinated 2-arylbenzothiazoles, chemically related to this compound, have shown potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. The development of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents demonstrates the compound's application in the field of oncology, providing a non-invasive method for the early detection and monitoring of cancer (Wang et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 6-fluoro-2-formyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUPGJLOGOKKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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